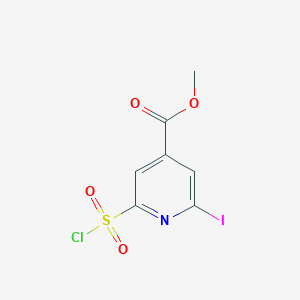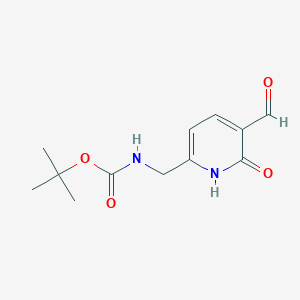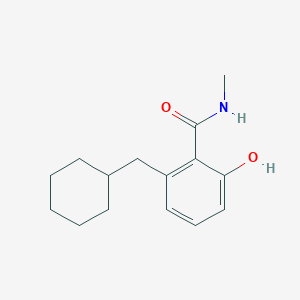
5-Hydroxy-2-(methylthio)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(methylthio)benzonitrile is an organic compound with the molecular formula C8H7NOS It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the 5-position and a methylthio group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(methylthio)benzonitrile can be achieved through several methods. One common approach involves the reaction of 5-hydroxybenzonitrile with methylthiolating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvents, to minimize environmental impact.
化学反応の分析
Types of Reactions
5-Hydroxy-2-(methylthio)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
5-Hydroxy-2-(methylthio)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Hydroxy-2-(methylthio)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methylthio groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The nitrile group may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
5-Hydroxybenzonitrile: Lacks the methylthio group, resulting in different chemical properties and reactivity.
2-Methylthio-benzonitrile: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
5-Hydroxy-2-methoxybenzonitrile: Contains a methoxy group instead of a methylthio group, leading to variations in chemical behavior and applications.
Uniqueness
5-Hydroxy-2-(methylthio)benzonitrile is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H7NOS |
|---|---|
分子量 |
165.21 g/mol |
IUPAC名 |
5-hydroxy-2-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H7NOS/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,10H,1H3 |
InChIキー |
VTHFZOSNFXYFTB-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C(C=C1)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


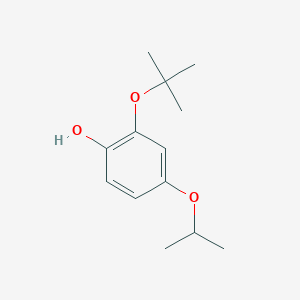
![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)
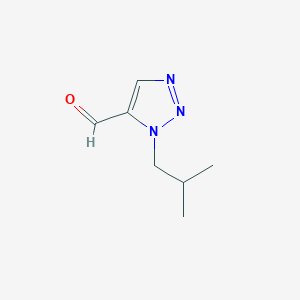
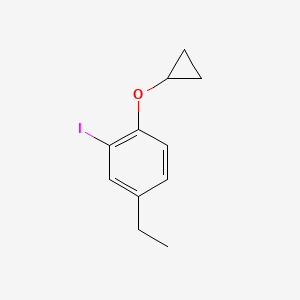
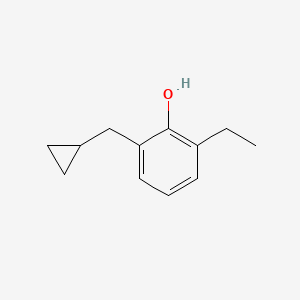
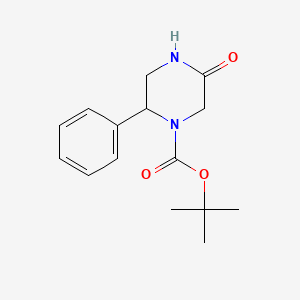
![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)

